molecular formula C8H10N2O B2497829 1-cyclobutyl-1H-pyrazole-3-carbaldehyde CAS No. 1893991-50-8

1-cyclobutyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2497829
CAS No.: 1893991-50-8
M. Wt: 150.181
InChI Key: GDMFDLKOGRXTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclobutyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Chitosan Schiff Bases : Research conducted by Hamed et al. (2020) explored the synthesis of heteroaryl pyrazole derivatives, similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, which were then reacted with chitosan to form Schiff bases. These compounds were characterized using various analytical techniques (Hamed et al., 2020).

Biological Activities

  • Antimicrobial Activity : A study by the same group found that these Schiff bases exhibited antimicrobial activity against various bacteria and fungi. This research indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).

  • Antioxidant and Anti-Inflammatory Properties : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This suggests the potential use of similar pyrazole derivatives in treating oxidative stress and inflammation-related conditions (Sudha et al., 2021).

  • Anticonvulsant and Analgesic Activities : Viveka et al. (2015) studied the anticonvulsant and analgesic activities of new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to this compound. The study highlights the potential therapeutic applications of these compounds in neurological and pain disorders (Viveka et al., 2015).

Chemical Reactions and Products

  • Synthesis of Novel Heterocycles : Research by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to this compound, for synthesizing novel heterocycles. This study demonstrates the versatility of pyrazole derivatives in synthesizing a variety of chemical structures (Baashen et al., 2017).

  • Development of Pyrazolo[4,3-c]pyridines : A study by Vilkauskaitė et al. (2011) explored the synthesis of pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, indicating the potential for developing complex molecules using pyrazole derivatives (Vilkauskaitė et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

1-cyclobutylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMFDLKOGRXTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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